
L-Proline, 4-(aminomethyl)-5-oxo-, (4S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4S)-4-(Aminomethyl)-5-oxopyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes an aminomethyl group and a pyrrolidine ring. Its stereochemistry is defined by the (2S,4S) configuration, making it an enantiomerically pure compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-(Aminomethyl)-5-oxopyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or catalysts to ensure the correct stereochemistry. One common method involves the asymmetric synthesis of α-chiral primary amines, which are valuable building blocks for the synthesis of numerous amine-containing pharmaceuticals and natural compounds . The process often includes the use of biomimetic chemocatalysis inspired by enzymatic transaminations .
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis techniques, including the use of chiral ligands or organo-catalysts for asymmetric catalysis . These methods are designed to be cost-effective and atom-economical, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S,4S)-4-(Aminomethyl)-5-oxopyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the compound into different derivatives.
Substitution: Substitution reactions are common for introducing new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired transformation and the nature of the starting materials.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or aldehydes, while reduction reactions may produce amines or alcohols.
Aplicaciones Científicas De Investigación
(2S,4S)-4-(Aminomethyl)-5-oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research, including:
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those containing amine groups.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial processes.
Mecanismo De Acción
The mechanism of action of (2S,4S)-4-(Aminomethyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group and the pyrrolidine ring play crucial roles in its binding to enzymes and receptors, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butanesulfinamide: Used in the synthesis of N-heterocycles via sulfinimines.
tert-Butyl nitrite: Employed in the synthesis of N-nitrosamines under solvent-free conditions.
Uniqueness
(2S,4S)-4-(Aminomethyl)-5-oxopyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both an aminomethyl group and a pyrrolidine ring. This combination of features makes it particularly valuable in asymmetric synthesis and as a chiral building block in various chemical and pharmaceutical applications.
Propiedades
Número CAS |
686288-07-3 |
|---|---|
Fórmula molecular |
C6H10N2O3 |
Peso molecular |
158.16 g/mol |
Nombre IUPAC |
(2S,4S)-4-(aminomethyl)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H10N2O3/c7-2-3-1-4(6(10)11)8-5(3)9/h3-4H,1-2,7H2,(H,8,9)(H,10,11)/t3-,4-/m0/s1 |
Clave InChI |
WWTLSLKLBNFFCB-IMJSIDKUSA-N |
SMILES isomérico |
C1[C@H](C(=O)N[C@@H]1C(=O)O)CN |
SMILES canónico |
C1C(C(=O)NC1C(=O)O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


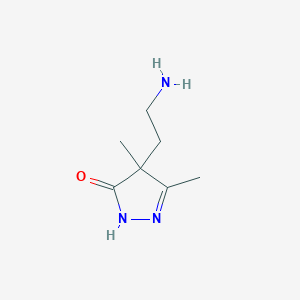
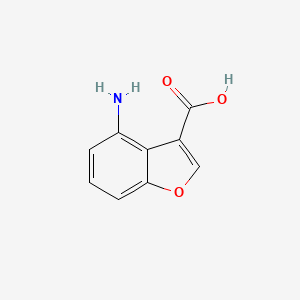
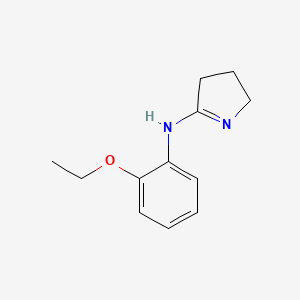
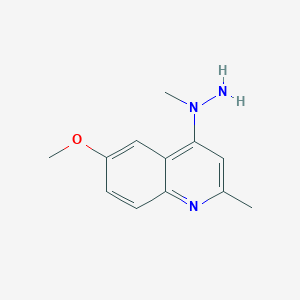

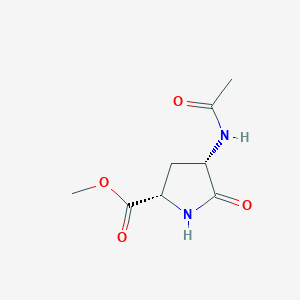

![3-Phenyl-5-propyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B12876067.png)

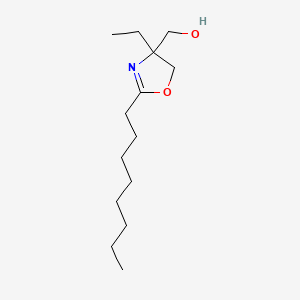
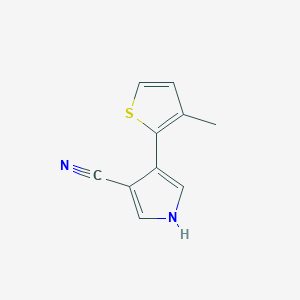
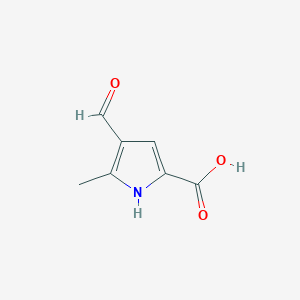
![4-(Difluoromethoxy)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12876112.png)

